molecular formula C9H11N3O2 B2839707 4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 338415-16-0

4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2839707
CAS No.: 338415-16-0
M. Wt: 193.206
InChI Key: TVSMFHIAPHFYDO-VZUCSPMQSA-N
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Description

4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a chemical compound with a complex structure that includes a pyridine ring, a methoxyimino group, and a nitrile group

Scientific Research Applications

4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

Target of Action

The compound 4-[(Methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as Trifloxystrobin , is primarily used as a fungicide. Its primary targets are various fungal pathogens that cause diseases in crops .

Mode of Action

Trifloxystrobin belongs to the class of strobilurin fungicides. These fungicides work by inhibiting mitochondrial respiration in fungi, thereby preventing energy production and leading to the death of the fungal cells .

Biochemical Pathways

The primary biochemical pathway affected by Trifloxystrobin is the electron transport chain in the mitochondria of fungal cells. By inhibiting this pathway, Trifloxystrobin prevents the production of ATP, the primary energy molecule in cells. This lack of energy leads to the death of the fungal cells .

Pharmacokinetics

The pharmacokinetic properties of Trifloxystrobin are characterized by a low aqueous solubility and low volatility .

Result of Action

The result of Trifloxystrobin’s action is the effective control of various fungal diseases in crops. By inhibiting the energy production in fungal cells, Trifloxystrobin causes the death of these cells, thereby preventing the spread of the disease .

Action Environment

The action of Trifloxystrobin can be influenced by various environmental factors. For example, its low aqueous solubility means that it is less likely to be washed away by rain, thereby increasing its effectiveness. Its low volatility means that it may be less effective in hot, dry conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxo derivatives, while reduction could produce various reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-(methoxyimino)methyl]-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[(E)-methoxyiminomethyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-6-8(4-10)7(5-11-14-2)3-9(13)12-6/h5,7H,3H2,1-2H3,(H,12,13)/b11-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSMFHIAPHFYDO-VZUCSPMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C=NOC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(=O)N1)/C=N/OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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